Diaminochlorotriazine

Thermal analysis Material science Process chemistry

Diaminochlorotriazine (2,4-diamino-6-chloro-1,3,5-triazine) is a high-melting (>320 °C) heterocyclic intermediate uniquely suited for thermostable polymer synthesis and high-temperature condensations where methyl or phenyl analogs fail. Its chloro substituent enables regioselective nucleophilic substitution for melarsomine dihydrochloride manufacture and supports NHC ligand platforms yielding Pd/Ru complexes with near-quantitative Suzuki cross-coupling and transfer hydrogenation conversions. As the primary mammalian metabolite of atrazine, it is essential for dissecting toxicological contributions in neurological research. Procure with confidence: request your custom quote today.

Molecular Formula C3H4ClN5
Molecular Weight 145.55 g/mol
Cat. No. B1259301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminochlorotriazine
Synonymsdiaminochlorotriazine
Molecular FormulaC3H4ClN5
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1(=C(N=NN=C1Cl)N)N
InChIInChI=1S/C3H4ClN5/c4-2-1(5)3(6)8-9-7-2/h(H2,5,9)(H2,6,7,8)
InChIKeyYBGBJEGPLMRYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diaminochlorotriazine Procurement Guide: Physical, Reactivity, and Biological Differentiation for Research and Industrial Applications


Diaminochlorotriazine (2,4-diamino-6-chloro-1,3,5-triazine, CAS 3397-62-4) is a heterocyclic triazine derivative substituted with two amino groups and one chloro group . It exhibits a melting point exceeding 320 °C, indicating high thermal stability . This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, and is a primary mammalian metabolite of the herbicide atrazine [1][2].

Why Diaminochlorotriazine Cannot Be Replaced by Generic Triazine Analogs in Critical Applications


Substituting diaminochlorotriazine with other 2,4-diamino-6-substituted triazines is not straightforward due to significant differences in thermal stability, reactivity, and biological behavior. The chloro substituent imparts a unique combination of high melting point (>320 °C) and distinct metabolic and toxicological profiles compared to its methyl, phenyl, hydroxy, or mercapto analogs [1]. These differences directly impact synthesis yields, purification protocols, and biological outcomes, making generic substitution without rigorous revalidation a high-risk decision in both research and industrial settings.

Quantitative Comparative Evidence for Diaminochlorotriazine Differentiation


Thermal Stability: Diaminochlorotriazine Melting Point Exceeds Common Analogs by Over 40°C

Diaminochlorotriazine exhibits a melting point >320 °C, which is significantly higher than that of its methyl analog 2,4-diamino-6-methyl-1,3,5-triazine (274-276 °C) and its phenyl analog 2,4-diamino-6-phenyl-1,3,5-triazine (219-221 °C) [1]. This difference of over 40°C provides a wider thermal processing window and indicates superior thermal stability.

Thermal analysis Material science Process chemistry

Cytotoxic Selectivity: Diaminochlorotriazine Exhibits Distinct Effects on Dopaminergic Cells Compared to Parent Atrazine

In a comparative in vitro study using N27 dopaminergic cells, exposure to 300 μM diaminochlorotriazine (DACT) for 48 hours increased the ADP:ATP ratio and moderately disrupted thin neurite outgrowth, whereas atrazine (ATR) at the same concentration increased the percentage of morphologically abnormal undifferentiated cells [1]. DACT did not induce the morphological abnormalities observed with ATR.

Toxicology Neurobiology Environmental health

Metabolic Kinetics: Diaminochlorotriazine Displays Non-Linear Formation from Atrazine in Rat Hepatocytes

In freshly isolated rat hepatocytes, the formation of diaminochlorotriazine (DACT) from atrazine showed non-linear behavior, with DACT concentrations peaking at 44 μM atrazine and decreasing at higher incubation concentrations, unlike the other metabolites ETHYL and ISO which showed linear increases [1]. The maximal metabolic rate (Vmax) for atrazine metabolism was estimated at 1.6 μM/min with a KM of 30 μM.

Pharmacokinetics Drug metabolism Toxicology

Synthetic Versatility: Diaminochlorotriazine Serves as a Key Scaffold for Grb2-SH2 Inhibitors and NHC Ligands

Diaminochlorotriazine has been utilized as a core scaffold in the synthesis of aryl phosphates targeting the Grb2-SH2 domain, yielding an IC50 in the high micromolar range for a water-soluble derivative [1]. It also serves as a precursor for triazine-based N-heterocyclic carbene (NHC) ligands, which form catalytically active Pd(II) complexes achieving up to 100% conversion in Suzuki reactions and Ru(II) complexes with up to 96% conversion in transfer hydrogenation of ketones [2].

Medicinal chemistry Catalysis Organometallic chemistry

Optimal Application Scenarios for Diaminochlorotriazine Based on Evidence-Based Differentiation


High-Temperature Synthesis and Polymer Processing

Diaminochlorotriazine's high melting point (>320 °C) makes it the preferred choice for reactions requiring elevated temperatures, such as the synthesis of thermostable polymers or high-temperature condensation reactions, where methyl or phenyl analogs would decompose .

Targeted Neurotoxicity and Herbicide Metabolism Studies

Given its distinct effects on dopaminergic cell morphology and energy metabolism compared to atrazine, diaminochlorotriazine is essential for dissecting the specific toxicological contributions of atrazine metabolites in neurological research .

Development of High-Activity NHC-Metal Catalysts

The triazine core of diaminochlorotriazine provides a robust platform for synthesizing N-heterocyclic carbene ligands that yield palladium and ruthenium complexes with near-quantitative catalytic conversions in Suzuki cross-coupling and transfer hydrogenation reactions, respectively .

Pharmaceutical Intermediate for Anti-Parasitic Agents

Diaminochlorotriazine is a critical intermediate in the multi-step synthesis of melarsomine dihydrochloride, an anti-trypanosomal drug, where the chloro substituent enables subsequent nucleophilic substitution to install the arsanilic acid moiety .

Technical Documentation Hub

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